molecular formula C25H25N3O2 B2557891 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide CAS No. 638141-52-3

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide

Cat. No.: B2557891
CAS No.: 638141-52-3
M. Wt: 399.494
InChI Key: PDBPMEVSNHUVPT-UHFFFAOYSA-N
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Description

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C25H25N3O2 and its molecular weight is 399.494. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide, a compound with a benzimidazole core, has been explored in the synthesis and characterization of novel chemical structures. For example, the synthesis of benzimidazole derivatives involves a series of reactions including the condensation of o-phenylenediamine with phenoxyacetic acid, further reactions to obtain specific acetohydrazide derivatives, and finally, cyclocondensation to achieve targeted compounds. These synthesized compounds are characterized by various analytical techniques to establish their structures and evaluated for their potential antimicrobial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, showcasing their broad spectrum of biological activities (Salahuddin et al., 2017).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives, including those related to this compound, have been a significant focus of research. These compounds exhibit effective antimicrobial activity against a range of bacterial and fungal species. This is attributed to the structural features of the benzimidazole moiety, which plays a crucial role in interacting with microbial cell components, leading to the inhibition of growth or death of the microorganisms. The active compounds identified from these studies are potential candidates for further development into new antimicrobial agents, highlighting the importance of structural modification and optimization in drug discovery processes (Salahuddin et al., 2017).

Properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)18-30-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBPMEVSNHUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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